N-(2-methoxy-5-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-15-8-10-19(29-2)18(12-15)25-20(28)14-31-21-11-9-17(13-24-21)23-26-22(27-30-23)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFILECOGKAUSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC=C(C=C2)C3=NC(=NO3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-((5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to synthesize available research findings on its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be analyzed based on its molecular structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₈N₄O₂S |
| Molecular Weight | 366.43 g/mol |
| LogP | 4.17 |
| Melting Point | Not available |
| Solubility | Not extensively studied |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The oxadiazole and pyridine moieties are known to influence enzyme inhibition and receptor modulation, leading to various biological effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : It has potential agonistic or antagonistic effects on various receptors related to inflammatory pathways.
Biological Activity
Research has demonstrated that compounds containing oxadiazole derivatives exhibit significant biological activities:
- Cytotoxicity : Studies have shown that oxadiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, one study reported an IC50 value of approximately 92.4 µM against multiple cancer cell lines including human colon adenocarcinoma (HT29) and human lung adenocarcinoma (A549) .
- Antimicrobial Activity : Some derivatives have shown promising antimicrobial properties against both gram-positive and gram-negative bacteria.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by modulating cytokine release and inhibiting inflammatory pathways.
Case Studies
Several studies have focused on the biological activity of similar compounds, providing insights into the potential applications of this compound:
-
Study on Anticancer Activity :
- A recent study synthesized a series of oxadiazole derivatives and evaluated their anticancer activity against HeLa cells. The results indicated that modifications in the oxadiazole ring significantly enhanced cytotoxicity .
- The compound exhibited an apoptosis-inducing effect in cancer cells through the activation of caspase pathways.
- Study on Antimicrobial Properties :
Comparison with Similar Compounds
Research Implications
- Optimization Strategies : Introducing polar groups (e.g., pyridine in ) could improve solubility, while rigidifying the thioacetamide bridge might enhance target binding .
Q & A
Q. What are the key synthetic strategies for constructing the 1,2,4-oxadiazole and pyridine-thioacetamide moieties in this compound?
The synthesis typically involves sequential heterocycle formation and coupling reactions. For the 1,2,4-oxadiazole ring, cyclization of amidoximes with carboxylic acid derivatives (e.g., using POCl₃ or CDI) is common . The pyridine-thioacetamide moiety is introduced via nucleophilic substitution between a thiol-containing pyridine derivative and chloroacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) . Reaction monitoring via TLC or HPLC is critical to ensure intermediate purity .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of spectroscopic and chromatographic methods is essential:
Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?
Initial screening should focus on target-specific assays (e.g., enzyme inhibition for kinase or protease targets) and cytotoxicity profiling (e.g., MTT assays on cancer cell lines). Dose-response curves (IC₅₀ values) and selectivity indices (normal vs. diseased cells) are critical metrics .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
Discrepancies often arise from pharmacokinetic factors (e.g., poor solubility or metabolic instability). Strategies include:
- Physicochemical optimization : LogP adjustment via substituent modification (e.g., replacing methoxy with polar groups) .
- Prodrug design : Masking the acetamide group to enhance bioavailability .
- Metabolic stability assays : Liver microsome studies to identify vulnerable sites .
Q. What computational methods are effective in predicting structure-activity relationships (SAR) for analogs?
- Molecular docking : To map interactions with target proteins (e.g., using AutoDock Vina) .
- QSAR modeling : Regression analysis correlating substituent properties (e.g., Hammett σ values) with bioactivity .
- MD simulations : Assessing binding stability over time (e.g., GROMACS for 100-ns trajectories) .
Q. How can reaction yields be optimized for large-scale synthesis of the pyridine-thioacetamide intermediate?
- Continuous flow reactors : Improved heat/mass transfer for exothermic steps (e.g., thioether formation) .
- Catalyst screening : Pd/C or Ni-based catalysts for Suzuki couplings of pyridine derivatives .
- Solvent selection : DMF for solubility vs. THF for easier purification .
Methodological Notes
- Contradictory Synthesis Data : If conflicting yields are reported for the oxadiazole cyclization step, evaluate reaction atmosphere (inert vs. ambient) and catalyst purity .
- Chromatography Troubleshooting : Use gradient elution (hexane:EtOAc 9:1 → 7:3) to resolve polar byproducts in thioacetamide coupling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
